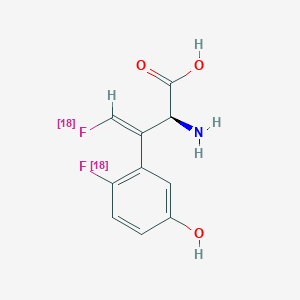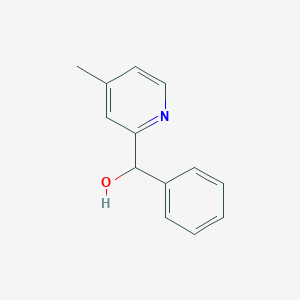
(4-Methyl-2-pyridinyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-pyridinyl)(phenyl)methanol, also known as MPPM, is a compound that has been extensively researched in the field of medicinal chemistry for its potential therapeutic properties. This compound is a derivative of pyridine and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol is not fully understood. However, it is believed to act by modulating the immune system and reducing inflammation. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methyl-2-pyridinyl)(phenyl)methanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its low toxicity. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be safe and well-tolerated in animal studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of (4-Methyl-2-pyridinyl)(phenyl)methanol. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol and its effects on the immune system.
Métodos De Síntesis
The synthesis of (4-Methyl-2-pyridinyl)(phenyl)methanol involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with benzylmagnesium bromide in the presence of a catalyst. This reaction yields (4-Methyl-2-pyridinyl)(phenyl)methanol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(4-Methyl-2-pyridinyl)(phenyl)methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be effective in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
(4-Methyl-2-pyridinyl)(phenyl)methanol |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
Clave InChI |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



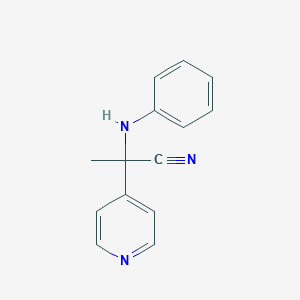
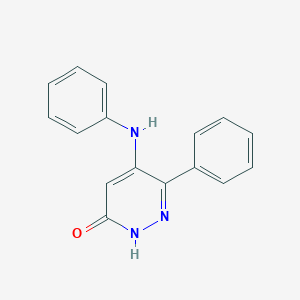
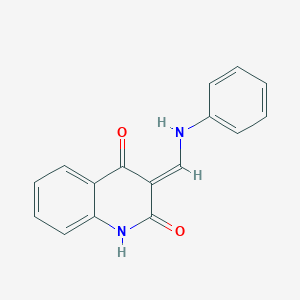
![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
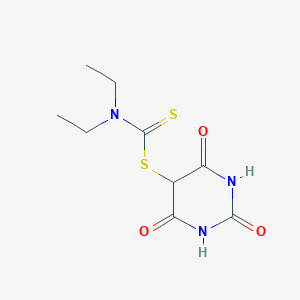
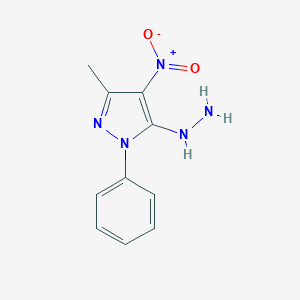
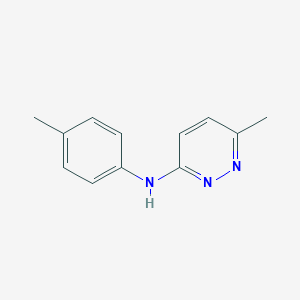
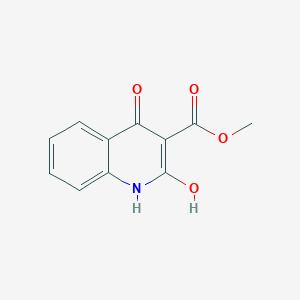
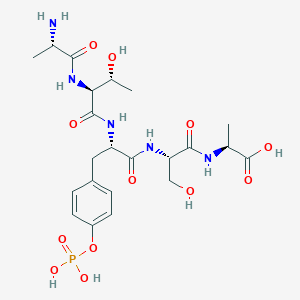
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
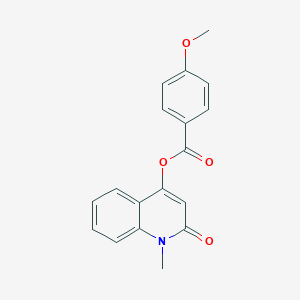
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
